molecular formula C14H23NO4 B2659780 Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1201186-85-7

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B2659780
Key on ui cas rn: 1201186-85-7
M. Wt: 269.341
InChI Key: QONBRVQZGCDAQQ-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (2.01 g, 10.1 mmol) in toluene (30 mL) was added diphenyl phosphoryl azide (2.20 mL, 10.2 mmol) and TEA (1.60 mL, 11.5 mmol). The mixture was stirred at room temperature for about 1 h followed by heating at about 50° C. for about 3 h and further heating at about 70° C. for about 2 h. The reaction was cooled to room temperature and concentrated to dryness under reduced pressure. The residue was diluted in tert-butanol (10.0 mL, 105 mmol) and the mixture was heated at about 80° C. for about 16 h. The reaction mixture was cooled to room temperature and dissolved in Et2O (50 mL). The organic layer was washed with water, aqueous 1 M NaOH, water, and brine (25 mL each). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to provide methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate as an off-white solid (2.22 g, 81%): 1H NMR (400 MHz, DMSO-d6) δ 7.03 (s, 1H), 3.59 (s, 3H), 1.95-1.74 (m, 6H), 1.60 (s, 4H), 1.37 (s, 9H).
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]12[CH2:11][C:8](C(O)=O)([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].C1(P([N:29]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33].CC[O:39][CH2:40]C>C1(C)C=CC=CC=1>[C:32]([O:36][C:40]([NH:29][C:8]12[CH2:11][C:5]([C:3]([O:2][CH3:1])=[O:4])([CH2:6][CH2:7]1)[CH2:10][CH2:9]2)=[O:39])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
2.01 g
Type
reactant
Smiles
COC(=O)C12CCC(CC1)(C2)C(=O)O
Name
Quantity
2.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
TEA
Quantity
1.6 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at about 50° C. for about 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
further heating at about 70° C. for about 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at about 80° C. for about 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with water, aqueous 1 M NaOH, water, and brine (25 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC12CCC(CC1)(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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